
1,2,3-Tris(decyloxy)-5-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(decyloxy)-5-isocyanatobenzene is an organic compound characterized by the presence of three decyloxy groups and an isocyanate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(decyloxy)-5-isocyanatobenzene typically involves the following steps:
Preparation of 1,2,3-Tris(decyloxy)benzene: This intermediate can be synthesized by reacting 1,2,3-trihydroxybenzene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Introduction of the Isocyanate Group: The final step involves the conversion of 1,2,3-Tris(decyloxy)benzene to this compound. This can be achieved by reacting the intermediate with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Tris(decyloxy)-5-isocyanatobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Polyurethanes: Resulting from polymerization reactions.
Applications De Recherche Scientifique
1,2,3-Tris(decyloxy)-5-isocyanatobenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of adhesives, sealants, and elastomers.
Mécanisme D'action
The mechanism of action of 1,2,3-Tris(decyloxy)-5-isocyanatobenzene primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, making it useful in various chemical and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Tris(methoxy)-5-isocyanatobenzene: Similar structure but with methoxy groups instead of decyloxy groups.
1,2,3-Tris(ethoxy)-5-isocyanatobenzene: Similar structure but with ethoxy groups instead of decyloxy groups.
1,2,3-Tris(butyloxy)-5-isocyanatobenzene: Similar structure but with butyloxy groups instead of decyloxy groups.
Uniqueness
1,2,3-Tris(decyloxy)-5-isocyanatobenzene is unique due to the presence of long-chain decyloxy groups, which can impart distinct physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
652903-51-0 |
|---|---|
Formule moléculaire |
C37H65NO4 |
Poids moléculaire |
587.9 g/mol |
Nom IUPAC |
1,2,3-tris-decoxy-5-isocyanatobenzene |
InChI |
InChI=1S/C37H65NO4/c1-4-7-10-13-16-19-22-25-28-40-35-31-34(38-33-39)32-36(41-29-26-23-20-17-14-11-8-5-2)37(35)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
Clé InChI |
ZPQWVWUDYFHZLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
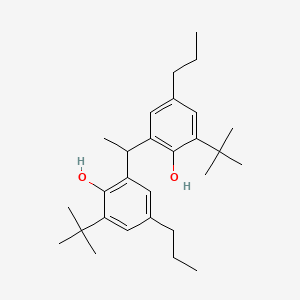
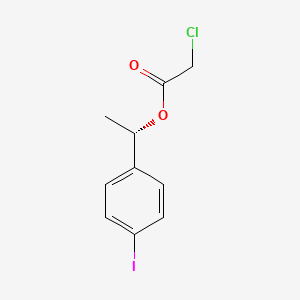
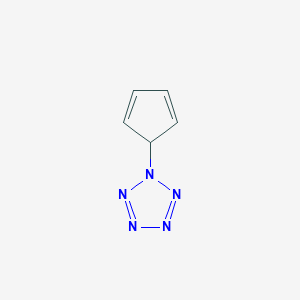
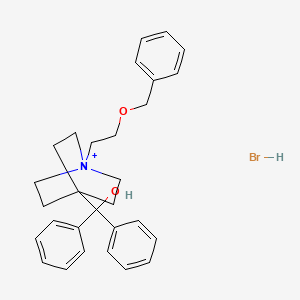
![{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12519022.png)
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)

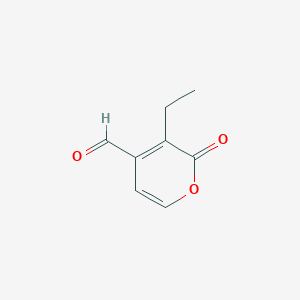
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
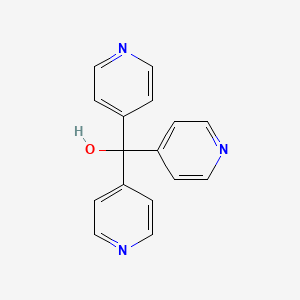
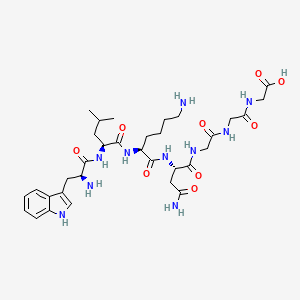
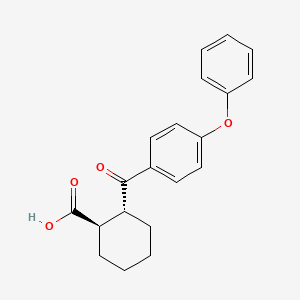
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
